![molecular formula C10H13N5O2 B1400528 Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate CAS No. 1154030-73-5](/img/structure/B1400528.png)
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate
Overview
Description
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate, also known by its chemical abbreviation ‘ethyl CDAP’ or ‘EC’, is a chemical compound with potential applications in various fields of research and industry. It has a CAS Number of 1154030-73-5 and a linear formula of C10H13N5O2 .
Molecular Structure Analysis
The IUPAC name of this compound is ethyl (Z)-2-(4-cyano-1H-1,2,3-triazol-1-yl)-3-(dimethylamino)acrylate . The InChI code is 1S/C10H13N5O2/c1-4-17-10(16)9(7-14(2)3)15-6-8(5-11)12-13-15/h6-7H,4H2,1-3H3/b9-7- .Physical And Chemical Properties Analysis
The molecular weight of this compound is 235.25 g/mol . It is a solid substance .Scientific Research Applications
Organic Synthesis
In the realm of organic chemistry, this compound serves as a versatile building block for the synthesis of various heterocyclic compounds. For instance, it can undergo Rh(III)-catalyzed C–H functionalization with 1-alkynylcyclobutanols. This process facilitates a [4+1] annulation, which is a novel pathway to prepare diverse 1H-indazoles . These indazoles are significant due to their pharmacological properties, including anti-inflammatory and anticancer activities.
Medicinal Chemistry
The compound’s utility in medicinal chemistry is linked to its role in synthesizing indazoles, which are crucial in drug development. Indazoles act as core structures for many drugs that target a range of diseases. The ability to synthesize these structures efficiently allows for the rapid generation of libraries of compounds for drug screening and optimization .
Agriculture
In agricultural research, the compound’s derivatives could be explored for their potential as growth regulators or pesticides. The structural similarity to triazole-based fungicides suggests possible applications in protecting crops from fungal pathogens .
Biochemistry
In biochemistry, the compound’s role in synthesizing indazoles is of interest due to the biological significance of these molecules. Indazoles are found in many natural products and can influence various biochemical pathways. Studying these pathways can provide insights into cellular processes and lead to the discovery of new therapeutic targets .
Pharmacology
The pharmacological applications are closely tied to the compound’s medicinal chemistry uses. As a precursor to indazole compounds, it can contribute to the creation of molecules with potential therapeutic effects. The synthesized indazoles can be tested for activity against a wide range of biological targets, which is a critical step in the drug discovery process .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-4-17-10(16)9(7-14(2)3)15-6-8(5-11)12-13-15/h6-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOBTQXOHGZNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)N1C=C(N=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155173 | |
Record name | Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate | |
CAS RN |
1154030-73-5 | |
Record name | Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154030-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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